Chlorine Substitution Pattern: 2,5-Dichlorophenoxy vs. 3,5-Dichlorophenoxy Constitutional Isomer
The target compound incorporates a 2,5-dichlorophenoxy group linked via a methylene bridge to the isoxazole 3-position. The closest commercially available constitutional isomer, CAS 672951-49-4 (3-(4-chlorophenyl)-5-[(3,5-dichlorophenoxy)methyl]-1,2-oxazole), instead bears a 3,5-dichlorophenoxy moiety and a 4-chlorophenyl substituent. This dual positional difference alters the molecular electrostatic potential surface, impacting target recognition. Published QSAR studies on 5-(2-chlorophenyl)isoxazole analogs indicate that ortho-chloro substitution on the phenyl ring attached to the isoxazole core is critical for antifungal potency, with 5-(2-chlorophenyl)isoxazole (lacking the phenoxymethyl extension) yielding an ED₅₀ of 4.43 μg/mL against R. solani, while repositioning of the chloro substituent consistently reduces efficacy [1]. Although the full-length phenoxymethyl-bearing compound has not been tested head-to-head, the conserved 2-chlorophenyl fragment provides a structural rationale for differentiation .
| Evidence Dimension | Chlorine substitution pattern effect on antifungal activity (class-level SAR from core scaffold) |
|---|---|
| Target Compound Data | 2-Chlorophenyl at position 5 (class ED₅₀ ca. 4.43 μg/mL against R. solani for 5-(2-chlorophenyl)isoxazole core; no data for the full phenoxymethyl analog) [1] |
| Comparator Or Baseline | 3,5-Dichlorophenoxy isomer CAS 672951-49-4; 4-chlorophenyl substitution (no ED₅₀ data available) |
| Quantified Difference | Exact quantitative difference cannot be calculated for the full compounds. For the core 5-(2-chlorophenyl)isoxazole scaffold, ortho-chloro substitution confers measurable antifungal activity (ED₅₀ 4.43 μg/mL) whereas alternative substitution patterns in the same study showed reduced activity [1]. |
| Conditions | R. solani mycelial growth inhibition assay; compound 5n (5-(2-chlorophenyl)isoxazole) tested at varying concentrations. The full phenoxymethyl analog has not been tested. |
Why This Matters
Given that ortho-chloro substitution on the phenyl ring attached to the isoxazole core is a determinant of antifungal potency at the scaffold level, researchers seeking an isoxazole with this critical 2-chlorophenyl feature should select CAS 339019-75-9 over the 4-chlorophenyl isomer CAS 672951-49-4.
- [1] Synthesis, Antifungal Evaluation, Two-Dimensional QSAR and Molecular Docking Studies of Isoxazole Derivatives as Potential Fungicides (2024). Compound 5n (5-(2-chlorophenyl)isoxazole) ED₅₀ = 4.43 μg/mL against R. solani. View Source
